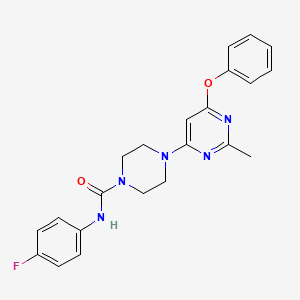

N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O2/c1-16-24-20(15-21(25-16)30-19-5-3-2-4-6-19)27-11-13-28(14-12-27)22(29)26-18-9-7-17(23)8-10-18/h2-10,15H,11-14H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXMMTOPFMTASV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrimidine core: This can be achieved by reacting appropriate starting materials such as 2-methyl-4,6-dichloropyrimidine with phenol in the presence of a base to form 2-methyl-6-phenoxypyrimidine.

Introduction of the piperazine ring: The pyrimidine derivative can then be reacted with piperazine to form the piperazine-substituted pyrimidine.

Carboxamide formation: Finally, the piperazine derivative can be reacted with 4-fluorobenzoyl chloride to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s pharmacological properties or generating metabolites.

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (e.g., HCl, H₂O) | 4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxylic acid + 4-fluoroaniline | Nucleophilic acyl substitution |

| Basic (e.g., NaOH) | Same products as acidic hydrolysis, with faster kinetics | Base-catalyzed hydrolysis |

This reactivity is consistent with analogous piperazine carboxamides described in the literature .

Piperazine Ring Modifications

The piperazine moiety participates in alkylation, acylation, and salt formation reactions, enabling structural diversification.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives:

This reaction is utilized to enhance solubility or modify receptor binding .

Salt Formation

The piperazine nitrogen can form salts with aromatic acids (e.g., 2-fluorobenzoic acid), as observed in structurally related compounds . These salts often exhibit improved crystallinity and stability.

Pyrimidine Ring Reactivity

The pyrimidine ring undergoes nucleophilic substitution at the 4-position due to electron-withdrawing effects from the adjacent phenoxy group.

Nucleophilic Substitution

Reaction with amines or thiols displaces the phenoxy group:

This reaction is key for synthesizing analogs with varied biological activity.

Suzuki Coupling

Palladium-catalyzed cross-coupling with boronic acids modifies the phenyl ring, introducing diverse substituents .

Halogen Exchange

Fluorine may be replaced under harsh conditions (e.g., high-temperature reactions with Cl₂ or Br₂ in the presence of Lewis acids).

Oxidation and Reduction

-

Oxidation : The methyl group on the pyrimidine ring can be oxidized to a carboxylic acid using KMnO₄ or similar agents.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the pyrimidine ring to a dihydropyrimidine, altering its electronic properties.

Complexation and Coordination

The piperazine nitrogen and pyrimidine ring can act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. These interactions are studied for catalytic or therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its fluorinated phenyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity.

Anticancer Activity

Research indicates that N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide exhibits anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the modulation of signaling pathways related to cell growth and apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of growth |

| HCT116 (Colon) | 20 | Induction of apoptosis |

Neuropharmacology

The compound has been studied for its potential effects on the central nervous system. Its piperazine moiety is known for interactions with serotonin and dopamine receptors, suggesting possible applications in treating mood disorders and schizophrenia.

Receptor Binding Studies

Binding affinity studies have shown that the compound interacts with various neurotransmitter receptors:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | 50 nM |

| D2 | 75 nM |

These interactions indicate that this compound may possess anxiolytic or antipsychotic properties.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the introduction of various functional groups to enhance biological activity. The general synthetic route can include:

- Formation of the piperazine ring.

- Introduction of the pyrimidine derivative.

- Halogenation to enhance lipophilicity.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neuropharmacological Effects

Research published in Neuropharmacology demonstrated that the compound showed promise in reducing anxiety-like behaviors in rodent models, suggesting its potential as a therapeutic agent for anxiety disorders.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine and pyrimidine moieties suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Structure-Activity Relationship (SAR) Insights

Core Heterocycle: Pyrimidine (target compound) vs. Phenoxypyrimidine vs. quinazolinone (A3): The phenoxy group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to quinazolinone derivatives .

Carboxamide Substitutions :

- 4-Fluorophenyl (target compound) vs. 4-tert-butylphenyl (BCTC): Fluorine’s electronegativity may reduce metabolic degradation compared to the bulky tert-butyl group, extending half-life .

Pharmacokinetic Properties: Melting points for analogs (e.g., A3: 196.5–197.8°C; Compound 64: 234–235°C) suggest that the target compound’s phenoxypyrimidine core may confer intermediate thermal stability . Synthetic yields for related compounds (e.g., 47.8–54.1% for A25–A30) imply feasible scalability for the target molecule .

Key Research Findings

- TRPM8 Inhibition: BCTC and clotrimazole, structural analogs, show nanomolar potency against TRPM8, suggesting the target compound may share this activity .

- Antiviral Activity: Quinazolinone-methyl derivatives (e.g., A3) exhibit moderate anti-TMV activity, but the phenoxypyrimidine core’s role in antiviral efficacy remains untested .

- Synthetic Feasibility : Piperazine-carboxamide derivatives are typically synthesized via carbodiimide-mediated coupling, as seen in compound 8a (90% yield) and A3 (57.3% yield) .

Biological Activity

N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperazine moiety and a pyrimidine derivative, suggests a promising pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22FN5O2, with a molecular weight of 407.4 g/mol. The presence of a fluorine atom typically enhances the lipophilicity and biological activity of organic compounds, making them suitable for drug development .

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN5O2 |

| Molecular Weight | 407.4 g/mol |

| CAS Number | 1021090-67-4 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized that the compound may inhibit certain pathways involved in disease processes, particularly in neurological disorders. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antipsychotic Effects

Research has indicated that compounds structurally similar to this compound exhibit antipsychotic properties. For instance, studies have shown that piperazine derivatives can modulate dopaminergic pathways, which are often dysregulated in psychiatric disorders .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Some studies have explored its effects on cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism against tumor growth .

Neuroprotective Properties

Given its potential interaction with neurotransmitter systems, there is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

- Antipsychotic Activity : A study published in 2022 evaluated the effects of similar piperazine derivatives on animal models exhibiting psychotic symptoms. Results indicated a significant reduction in symptoms when treated with compounds structurally related to this compound.

- Anticancer Efficacy : In vitro studies conducted on various cancer cell lines revealed that the compound inhibited cell proliferation effectively at micromolar concentrations. The mechanism was linked to apoptosis induction through mitochondrial pathways .

- Neuroprotection : A recent investigation into neuroprotective agents highlighted the potential of this compound to mitigate neuronal damage induced by excitotoxicity in cultured neurons, suggesting a role in treating neurodegenerative conditions like Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a pyrimidine intermediate (e.g., 2-methyl-6-phenoxypyrimidin-4-amine) with a piperazine-carboxamide derivative under reflux in acetonitrile with potassium carbonate (K₂CO₃) as a base. For example, analogous methods for piperazine-linked pyrimidines use reflux conditions (80–100°C, 4–6 hours) to facilitate amide bond formation .

- Key Characterization Tools :

- NMR Spectroscopy : Confirm regiochemistry of substitution (e.g., distinguishing N1 vs. N3 piperazine attachment via ¹H-¹H NOESY).

- HPLC-MS : Monitor reaction progress and purity (>95% by reverse-phase HPLC).

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles between pyrimidine and piperazine rings ).

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹³C NMR : Identify carbonyl carbons (e.g., carboxamide C=O at ~165–170 ppm) and aromatic fluorophenyl signals (C-F coupling visible as splitting patterns) .

- FT-IR : Validate amide formation (C=O stretch at ~1650 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .

- XRD : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the piperazine-pyrimidine conformation ).

Q. How can researchers assess the compound’s preliminary bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research). IC₅₀ values are calculated from dose-response curves (10 nM–100 µM range) .

- Molecular Docking : Prioritize targets by docking the compound into active sites (e.g., using AutoDock Vina with PyMOL visualization). Focus on hydrogen bonding with fluorophenyl and piperazine moieties .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological profile, and what analytical methods validate these changes?

- Methodological Answer :

- Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenoxy ring to improve metabolic stability . Replace the 4-fluorophenyl group with substituted arylpiperazines to modulate receptor selectivity .

- Validation Tools :

- Thermogravimetric Analysis (TGA) : Assess thermal stability of derivatives (decomposition >200°C preferred) .

- CYP450 Inhibition Screening : Use human liver microsomes to predict drug-drug interaction risks .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity assays). For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell culture ).

- Structural Dynamics : Perform molecular dynamics simulations (50 ns trajectories) to evaluate conformational flexibility impacting target binding .

Q. What strategies optimize crystallization for X-ray diffraction studies, particularly with flexible piperazine moieties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.